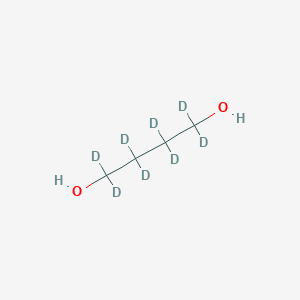

1,4-Butanediol-1,1,2,2,3,3,4,4-d8

描述

1,4-Butanediol-1,1,2,2,3,3,4,4-d8 is a deuterated derivative of butane-1,4-diol, where eight hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 typically involves the deuteration of butane-1,4-diol. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The product is then purified through distillation or crystallization techniques to obtain the desired purity.

化学反应分析

Types of Reactions

1,4-Butanediol-1,1,2,2,3,3,4,4-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form deuterated alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Deuterated ketones or aldehydes.

Reduction: Deuterated alcohols.

Substitution: Deuterated alkyl halides or other substituted derivatives.

科学研究应用

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR):

- Use in Structural Analysis: 1,4-BDO-d8 is predominantly used as a solvent or internal standard in NMR spectroscopy. The presence of deuterium allows for clearer spectral data without the interference typically caused by protons in hydrogen-based solvents.

- Case Study: In studies involving complex organic molecules, researchers have utilized 1,4-BDO-d8 to obtain high-resolution spectra that aid in determining molecular structures and dynamics.

Drug Development

Pharmaceutical Research:

- Role as a Solvent: 1,4-BDO-d8 serves as a solvent in the formulation of drug compounds where the solubility and stability of active pharmaceutical ingredients are crucial.

- Case Study: In the development of GABA analogs for neurological studies, 1,4-BDO-d8 has been employed to enhance the solubility of compounds being tested for efficacy against conditions like epilepsy.

Polymer Chemistry

Polymer Synthesis:

- Chain Extender: As with its non-deuterated counterpart, 1,4-BDO-d8 can be used as a chain extender in the synthesis of polyurethanes and polyesters. The incorporation of deuterium can provide insights into polymer behavior under various conditions.

- Case Study: Research on polymer degradation mechanisms has utilized 1,4-BDO-d8 to trace the pathways of polymer breakdown through isotopic labeling techniques.

Environmental Studies

Trace Analysis:

- Use in Environmental Monitoring: The deuterated form can be used to trace pollutants or contaminants in environmental samples due to its distinguishable isotopic signature.

- Case Study: Studies have shown that using 1,4-BDO-d8 in environmental samples helps identify sources of pollution through isotopic analysis.

Comparative Applications Table

| Application Area | Non-Deuterated Compound | Deuterated Compound (1,4-BDO-d8) | Advantages of Deuteration |

|---|---|---|---|

| NMR Spectroscopy | 1,4-Butanediol | 1,4-BDO-d8 | Reduced proton interference |

| Drug Development | 1,4-Butanediol | 1,4-BDO-d8 | Enhanced solubility |

| Polymer Chemistry | 1,4-Butanediol | 1,4-BDO-d8 | Insight into degradation |

| Environmental Studies | 1,4-Butanediol | 1,4-BDO-d8 | Isotopic tracing |

作用机制

The mechanism of action of 1,4-Butanediol-1,1,2,2,3,3,4,4-d8 involves the interaction of its deuterated hydroxyl groups with various molecular targets. The presence of deuterium can alter the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated counterpart. This can affect enzyme binding, reaction rates, and overall biochemical interactions.

相似化合物的比较

Similar Compounds

1,4-Butanediol: The non-deuterated version of the compound.

1,1,2,2,3,3,4,4-Octafluorobutane-1,4-diol: A fluorinated analog with different chemical properties.

1,1,2,2,3,3,4,4-Octachlorobutane-1,4-diol: A chlorinated analog with distinct reactivity.

Uniqueness

1,4-Butanediol-1,1,2,2,3,3,4,4-d8 is unique due to its deuterium content, which imparts different physical and chemical properties compared to its hydrogenated analogs. This makes it valuable for specific applications where isotopic effects are important, such as in NMR spectroscopy and drug development.

生物活性

1,4-Butanediol-1,1,2,2,3,3,4,4-d8 (C4H10O2) is a deuterated isotopic variant of 1,4-butanediol (BDO), a primary alcohol widely used in industrial applications and as an intermediate in organic synthesis. The biological activity of this compound has garnered interest due to its rapid metabolism into gamma-hydroxybutyric acid (GHB), a substance known for its psychoactive effects. This article explores the biological activity of this compound through case studies and research findings.

- Molecular Formula : C4H10O2

- Molecular Weight : 94.15 g/mol

- Isotopic Purity : 98 atom % D

- Physical State : Colorless viscous liquid

- Boiling Point : 230 °C

- Melting Point : 16 °C

Metabolism and Pharmacokinetics

The metabolism of this compound is characterized by its conversion to GHB through the action of alcohol dehydrogenase and aldehyde dehydrogenase enzymes. This conversion occurs rapidly in both animal models and humans:

- Study Findings :

- In a study involving F344 rats administered with radiolabeled 1,4-butanediol, approximately 50% of the dose was eliminated as carbon dioxide within two hours post-administration .

- The average maximum plasma concentration of GHB after administering 25 mg/kg of 1,4-butanediol was found to be approximately 45.6 mg/L in human subjects .

Neuropharmacological Effects

The neuropharmacological effects of 1,4-butanediol are primarily attributed to its metabolite GHB:

- Psychoactive Effects : Similar to GHB, it exhibits central nervous system (CNS) depressant properties leading to sedation and potential euphoria.

- Toxicity Profile :

Case Studies

Several case studies have highlighted the effects and risks associated with the use of 1,4-butanediol:

- A review indicated that while not classified as a carcinogen based on long-term studies in rodents , the compound poses significant risks due to its rapid conversion to GHB.

- Reports have documented cases of addiction and withdrawal symptoms linked to recreational use of BDO as a substitute for GHB .

Comparative Analysis with Other Compounds

| Compound | Metabolism | Psychoactive Effects | Acute Toxicity (LD50) |

|---|---|---|---|

| 1,4-Butanediol | Converts to GHB | Yes | ~1525-2060 mg/kg |

| Gamma-Hydroxybutyric Acid (GHB) | Naturally occurring | Yes | ~500 mg/kg |

| Gamma-Butyrolactone (GBL) | Converts to GHB | Yes | ~1000 mg/kg |

属性

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583480 | |

| Record name | (~2~H_8_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74829-49-5 | |

| Record name | (~2~H_8_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74829-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。